Risedronate sodium
Overview
Description
Synthesis Analysis
The synthesis of risedronate sodium has been reported through several methods. One prominent synthesis route starts from nicotinic acid, which undergoes esterification, Claisen condensation, and Willgerodt-Kindler reaction to yield 3-pyridylacetic acid hydrochloride. This intermediate is then reacted with phosphorous acid and converted into its sodium salt form, achieving an overall yield of about 50% (Zhou Cheng-kun, 2008). Another method involves a TsOH catalyzed esterification among other steps, solving the solidification issue in the phosphine acidification step, making it more suitable for industrial production (Sun Shuxiang, L. Zhimin, Ren Bao-zeng, 2012).
Molecular Structure Analysis
Risedronate sodium's effectiveness can be attributed to its molecular structure, which allows for the inhibition of osteoclast activity. The molecule contains a pyridinyl group and bisphosphonate moieties that are crucial for its action on bone tissue. While specific studies detailing the molecular structure analysis were not identified, the synthesis routes provide insights into its structural components, highlighting the presence of functional groups critical for its activity.
Chemical Reactions and Properties
Risedronate sodium engages in chemical reactions typical of bisphosphonates, such as chelation with calcium ions in bone tissue, which is fundamental to its mechanism of action. Its chemical properties, including reactivity with bone mineral, are essential for its ability to reduce bone resorption. Although detailed chemical reaction studies were not highlighted, the synthesis and applications suggest its reactivity and stability under physiological conditions.
Physical Properties Analysis
The physical properties of risedronate sodium, such as solubility and stability, are crucial for its pharmaceutical formulation and bioavailability. Studies have focused on its formulation to enhance these properties, including the development of nanoparticles for improved oral bioavailability (Eliska Vaculikova et al., 2014).
Scientific Research Applications
Treatment and Prevention of Osteoporosis : Risedronate sodium is indicated for treating and preventing postmenopausal osteoporosis. It effectively prevents postmenopausal bone loss and decreases fractures in these patients. Research shows that risedronate increases bone mineral density in women with postmenopausal osteoporosis without severe side effects. It is also used in treating osteopenia, reducing the risk of fractures and improving bone turnover markers (Crandall, 2001; Välimäki et al., 2007).
Glucocorticoid-Induced Osteoporosis : Risedronate is effective in preventing and treating glucocorticoid-induced osteoporosis. Studies have shown its efficacy in increasing bone mineral density in non-ambulatory patients and those with rheumatoid arthritis, with minimal side effects (Cohran et al., 2013; Fujieda et al., 2020).
Paget's Disease : Risedronate sodium is effective in treating Paget's disease, a condition involving the breakdown and formation of bone, leading to enlarged and misshapen bones (Definitions, 2020).
Bone Loss after Oestrogen Withdrawal : In cases of abrupt oestrogen deficiency, low-dose risedronate sodium may protect against bone loss by enhancing osteoblast differentiation, suppressing adipocyte differentiation, and reducing osteocyte apoptosis (Wang et al., 2012).
Treatment of Scleromalacia : Risedronate sodium has been used in treating scleromalacia and protecting against osteoporosis, with a low incidence of severe adverse reactions (Gao Yong-y, 2007).
Cancer Treatment Synergy : Combining risedronate sodium with standard anticancer agents like doxorubicin and cisplatin has shown synergistic cytotoxic effects against osteosarcoma cell lines (Poradowski et al., 2022).
Safety and Efficacy Studies : Various studies have confirmed the safety and efficacy of risedronate sodium in treating postmenopausal osteoporosis, demonstrating a safety profile similar to placebo and effectiveness in increasing bone mineral density and decreasing bone turnover markers without significant adverse events (Li et al., 2005; Yuming et al., 2008).
Pharmaceutical Analysis and Stability : The green high-performance liquid chromatography-ultraviolet (HPLC-UV) method has been used for analyzing risedronate sodium in bulk and tablet formulations. This method is applicable for content uniformity, dissolution, and stability testing. Furthermore, the kinetic study of the thermally induced degradation of risedronate shows its improved stability when combined with certain excipients (Moustapha et al., 2020; Vlase et al., 2018).
Alternative Delivery Methods : Research has explored alternative delivery methods for risedronate sodium, including pulmonary delivery for bisphosphonates and pH-responsive formulations to reduce esophageal irritation (Jang et al., 2014; Nasr et al., 2011).
Safety And Hazards
properties
IUPAC Name |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDPXKCEWYIAW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105462-24-6 (Parent) | |
Record name | Risedronate sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20924178 | |
Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Risedronate sodium | |
CAS RN |
115436-72-1, 122458-82-6 | |
Record name | Risedronate sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NE 58095 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Risedronate sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RISEDRONATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.